molecular formula C20H21N3O B11515190 (5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11515190
M. Wt: 319.4 g/mol
InChI Key: WGWSSESAEJNPDP-JXAWBTAJSA-N
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Description

(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a dihydroimidazol-4-one ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves a multi-step process. One common method starts with the condensation of 4-(diethylamino)benzaldehyde with 2-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and automated systems are employed to ensure consistent quality and high throughput. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazol-4-one ring or the benzylidene moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a suitable base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the imidazol-4-one ring or benzylidene moiety.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging and detection of biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Fluorine compounds: Known for their unique chemical properties and reactivity.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in various chemical transformations.

Uniqueness

(5Z)-5-[4-(diethylamino)benzylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-phenyl-1H-imidazol-5-one

InChI

InChI=1S/C20H21N3O/c1-3-23(4-2)17-12-10-15(11-13-17)14-18-20(24)22-19(21-18)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,21,22,24)/b18-14-

InChI Key

WGWSSESAEJNPDP-JXAWBTAJSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=N2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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